ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole class. This compound is characterized by its unique structure, which includes an indole core, a morpholine moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: These compounds share a similar indole core and hydroxyl group but differ in their substituents.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.
Benzofuran derivatives: These compounds also exhibit a range of biological activities and have a similar aromatic structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-22(26)21-18-14-17(25)8-9-19(18)24(16-6-4-3-5-7-16)20(21)15-23-10-12-27-13-11-23/h3-9,14,25H,2,10-13,15H2,1H3 |
InChI Key |
HBKZEMADTJMVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCOCC4 |
Origin of Product |
United States |
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